Cas no 92-62-6 (Proflavine)

Proflavine structure
Proflavine structure
Produktname:Proflavine
CAS-Nr.:92-62-6
MF:C13H11N3
MW:209.246542215347
MDL:MFCD00005030
CID:803916
PubChem ID:7099

Proflavine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,6-Acridinediamine
    • Acridine-3,6-diamine
    • Proflavine
    • Proflavin
    • 3,6-Diaminoacridine
    • Isoflav base
    • Proflavinum
    • Proflavina
    • 3,6-Diaminoacridinium
    • 2,8-Diaminoacridinium
    • Proflavine [INN]
    • Progarmed
    • Profura
    • Proflavine hemisulfate
    • 3,7-Diamino-5-azaanthracene
    • Proflavinum [INN-Latin]
    • Proflavina [INN-Spanish]
    • 2,8-Diaminoacridine
    • 2,8-Diaminoacridine (European)
    • Acridine, 3,6-diamino-
    • CY3RNB3K4T
    • WDVSHHCDHLJJJR-UHFFFAOY
    • Acridine, 3,6-diamino- (8CI)
    • Acriflavin A
    • MeSH ID: D011370
    • 3,6-diamino acridine
    • 1811-28-5
    • 1qvt
    • AT13412
    • PRL
    • PROFLAVINE [WHO-DD]
    • 3,6 Diamino Acridine
    • CCRIS 1244
    • Proflavine hemisulfate salt hydrate
    • HSDB 7071
    • BRD-K68408467-065-01-8
    • 5-22-11-00322 (Beilstein Handbook Reference)
    • MFCD00005030
    • 2,8Diaminoacridinium
    • DTXCID7023776
    • DB01123
    • Q420454
    • 3,6Diaminoacridine
    • 3,6-Acridinediamine hydrochloride
    • NCGC00166245-02
    • WDVSHHCDHLJJJR-UHFFFAOYSA-
    • 3,6Diaminoacridinium
    • BRN 0166050
    • 2,8Diaminoacridine (European)
    • DTXSID9043776
    • Proflavinum (INN-Latin)
    • 1qvu
    • STK380650
    • CHEMBL55400
    • Proflavine;3,6-Diaminoacridine
    • Proflavin hemisulfate;3,6-Diaminoacridine hemisulfate
    • AE-562/12222295
    • EINECS 202-172-4
    • CHEBI:8452
    • Proflavine (hemisulfate)
    • AI3-52128
    • Diaminoacridine
    • Acridine, 3,6diamino
    • PROFLAVINE [HSDB]
    • >96.0%(T)(HPLC)
    • SR-01000883943-1
    • Acridine, 3,6-Diamino
    • AKOS005449844
    • (6-aminoacridin-3-yl)amine;sulfuric acid;hydrate
    • proflavine-hemisulfate
    • NCIMech_000209
    • CS-0013756
    • 92-62-6
    • PROFLAVINE [VANDF]
    • 3,7Diamino5azaanthracene
    • CCG-339542
    • NCI60_004643
    • AB00375967-03
    • DA-77083
    • TS-08258
    • NCGC00166245-01
    • 3,6-Diaminoacridine hemisulfate salt
    • HY-B1741
    • PROFLAVINE [MI]
    • A3219
    • AB00375967_04
    • SR-01000883943
    • 2v57
    • YSCH0132
    • ALBB-024962
    • NS00008797
    • SCHEMBL27386
    • MFCD00149650
    • BDBM12590
    • UNII-CY3RNB3K4T
    • 3,6Acridinediamine
    • 3,6-diaminoacridin
    • NCI60_004767
    • Proflavina (INN-Spanish)
    • NCI60_032077
    • 1bcu
    • S5776
    • 3,6 diaminoacridine
    • SCHEMBL8149677
    • MDL: MFCD00005030
    • Inchi: 1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2
    • InChI-Schlüssel: WDVSHHCDHLJJJR-UHFFFAOYSA-N
    • Lächelt: N1C2C(=CC=C(C=2)N)C=C2C=1C=C(C=C2)N
    • BRN: 0166050

Berechnete Eigenschaften

  • Genaue Masse: 209.095297g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.8
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 209.095297g/mol
  • Monoisotopenmasse: 209.095297g/mol
  • Topologische Polaroberfläche: 64.9Ų
  • Schwere Atomanzahl: 16
  • Komplexität: 232
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Temperature: When heated to decomposition it emits toxic fumes of /nitric oxides/
  • Dissociation Constants: pKa = 9.7
  • Farbe/Form: Orange bis braunes Pulver
  • Dichte: 1.1847 (rough estimate)
  • Schmelzpunkt: 281° (Schpff); mp 288° (Albert)
  • Siedepunkt: 338.61°C (rough estimate)
  • Flammpunkt: 292.9 °C
  • Brechungsindex: 1.6000 (estimate)
  • LogP: log Kow = 1.83 at pH 12.0
  • pka: 9.65(at 20℃)

Proflavine Sicherheitsinformationen

  • Toxizität:LD50 s.c. in mice: 0.14 g/kg (Rubbo)
  • Lagerzustand:(BD599094)

Proflavine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0013756-10g
Proflavine
92-62-6
10g
$1439.0 2022-04-26
abcr
AB549695-5g
Acridine-3,6-diamine, 96%; .
92-62-6 96%
5g
€377.80 2025-03-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22408-10mg
Proflavine
92-62-6 98.34%
10mg
¥ 1117 2023-09-07
DC Chemicals
DC20192-100 mg
Proflavine;3,6-Diaminoacridine
92-62-6 >98%
100mg
$450.0 2022-02-28
eNovation Chemicals LLC
Y1253643-1g
3,6-Acridinediamine
92-62-6 96%
1g
$130 2024-06-06
Alichem
A449041438-1g
Acridine-3,6-diamine
92-62-6 97%
1g
$237.16 2023-08-31
ChemScence
CS-0013756-5g
Proflavine
92-62-6
5g
$899.0 2022-04-26
abcr
AB549695-5 g
Acridine-3,6-diamine, 96%; .
92-62-6 96%
5g
€395.80 2023-04-13
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A3219-1G
Acridine-3,6-diamine
92-62-6 >96.0%(T)(HPLC)
1g
¥480.00 2024-04-15
ChemScence
CS-0013756-25g
Proflavine
92-62-6
25g
$2699.0 2022-04-26

Proflavine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
One-pot preparation of 3,6-diaminoacridine (proflavine) or its monohydrochloride
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
3,6-Diaminoacridine (proflavine)
, Hungary, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Redox systems as conduits for antimalarial compounds
Howarth, Joshua; Lloyd, David G., Journal of Antimicrobial Chemotherapy, 2001, 47(1), 122-124

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Zinc chloride ;  120 °C
1.2 Reagents: Oxalic acid ;  45 min, 155 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
A novel pH-sensitive polymeric fluorescent probe: Synthesis, characterization and optical properties
Chen, Dongyun; Xu, Qingfeng; Xia, Xuewei; Ge, Jianfeng; Lu, Jianmei; et al, Materials Chemistry and Physics, 2010, 120(2-3), 614-618

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Synthesis and NMR spectra of substituted aminoiodoacridines
Martin, Roger F.; Kelly, David P., Australian Journal of Chemistry, 1979, 32(12), 2637-46

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Intercalation-mediated synthesis of polymers and DNA
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Improved synthesis of acriflavine hydrochloride
Li, Guangping; Li, Ruilin; Qin, Xiaomin; Cheng, Qilu, Yiyao Gongye, 1987, 18(7), 328-9

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Proflavine Raw materials

Proflavine Preparation Products

Proflavine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-62-6)Proflavine
A909942
Reinheit:99%/99%/99%/99%/99%/99%
Menge:5g/25mg/50mg/100mg/1g/500mg
Preis ($):217.0/224.0/372.0/658.0/268.0/1329.0